molecular formula C17H26N2O3 B5226061 4-butoxy-N-[2-(morpholin-4-yl)ethyl]benzamide

4-butoxy-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B5226061
M. Wt: 306.4 g/mol
InChI Key: CPLFNBRLHYYWCK-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to the benzene ring and a morpholine ring linked through an ethyl chain to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-butoxy-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a butoxy radical, which can further react to form different oxidation products.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Butoxy radicals and further oxidized products.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-butoxy-N-[2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in binding studies with various proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-butoxy-N-(2-morpholin-4-ylethyl)benzenecarbothioamide
  • 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide

Comparison: 4-butoxy-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the butoxy group, which can influence its solubility and reactivity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-butoxy-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-3-12-22-16-6-4-15(5-7-16)17(20)18-8-9-19-10-13-21-14-11-19/h4-7H,2-3,8-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLFNBRLHYYWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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